Ethyl 2-((4-aminocyclohexyl)oxy)acetate Ethyl 2-((4-aminocyclohexyl)oxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20409900
InChI: InChI=1S/C10H19NO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h8-9H,2-7,11H2,1H3
SMILES:
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol

Ethyl 2-((4-aminocyclohexyl)oxy)acetate

CAS No.:

VCID: VC20409900

Molecular Formula: C10H19NO3

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-((4-aminocyclohexyl)oxy)acetate -

Description

Ethyl 2-((4-aminocyclohexyl)oxy)acetate is a chemical compound that has garnered attention in the field of organic chemistry, particularly for its potential applications in pharmaceutical synthesis. Despite the limited availability of specific information on this compound, it is essential to explore its properties and potential uses based on related compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of Ethyl 2-((4-aminocyclohexyl)oxy)acetate would likely involve a multi-step process, potentially starting from readily available precursors such as 4-aminocyclohexanol and ethyl chloroacetate. The reaction might involve an etherification step, where the hydroxyl group of the cyclohexanol reacts with the chloroacetate in the presence of a base.

Example Synthesis Steps

  • Preparation of 4-Aminocyclohexanol: This could involve the reduction of 4-nitrocyclohexanol using a catalyst like palladium on carbon.

  • Etherification: Reaction of 4-aminocyclohexanol with ethyl chloroacetate in a solvent like dichloromethane or tetrahydrofuran, using a base such as triethylamine.

Potential Applications

Ethyl 2-((4-aminocyclohexyl)oxy)acetate could serve as an intermediate in the synthesis of pharmaceuticals or other bioactive compounds. The presence of an amino group and an ether linkage provides opportunities for further chemical modification, such as acylation or alkylation reactions.

Related Compounds and Their Applications

  • Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride: Used as an intermediate in organic synthesis and pharmaceutical chemistry .

  • Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate: Involved in the synthesis of compounds with potential medicinal applications .

Safety and Handling

Handling Ethyl 2-((4-aminocyclohexyl)oxy)acetate requires caution due to its potential irritant properties. It is advisable to use protective equipment and follow standard laboratory safety protocols when working with this compound.

Safety Data

  • Hazards: Potential skin and eye irritant.

  • First Aid Measures: Wash affected areas with water; seek medical attention if irritation persists.

Data Table: Comparison of Related Compounds

CompoundCAS NumberMolecular WeightPotential Applications
Ethyl 2-((4-aminocyclohexyl)oxy)acetate2193065-18-6Approximately 227.32 g/molPharmaceutical synthesis intermediate
Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride76308-26-4221.724 g/molOrganic synthesis, pharmaceutical intermediate
Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate946598-34-1285.379 g/molMedicinal chemistry applications
Product Name Ethyl 2-((4-aminocyclohexyl)oxy)acetate
Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
IUPAC Name ethyl 2-(4-aminocyclohexyl)oxyacetate
Standard InChI InChI=1S/C10H19NO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h8-9H,2-7,11H2,1H3
Standard InChIKey IBJZUKXDTXCXTM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)COC1CCC(CC1)N
PubChem Compound 19044822
Last Modified Aug 15 2024

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